2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide
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Overview
Description
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4-methoxybenzo[d]thiazole: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base.
N-methylation: The resulting 4-methoxybenzo[d]thiazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide formation: The N-methylated product is then reacted with 1-phenylethylamine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the methoxy group is replaced by other nucleophiles.
Scientific Research Applications
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar structures but different substituents.
Imidazole derivatives: Compounds with a similar heterocyclic core but different functional groups.
Uniqueness
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenylethyl groups contribute to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(14-8-5-4-6-9-14)20-17(23)12-22(2)19-21-18-15(24-3)10-7-11-16(18)25-19/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCATZHPHMARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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